
Abz-ser-pro-3-nitro-tyr-OH
Overview
Description
Abz-Ser-Pro-3-nitro-Tyr-OH: is a synthetic peptide substrate designed for the angiotensin-converting enzyme 2 (ACE2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ser-Pro-3-nitro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid (Abz) to a resin, followed by sequential addition of Ser, Pro, and 3-nitro-Tyr. Each step involves coupling reactions facilitated by reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (Diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Abz-Ser-Pro-3-nitro-Tyr-OH primarily undergoes enzymatic reactions, particularly with ACE2. The compound can also be involved in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Abz-Ser-Pro-3-nitro-Tyr-OH serves as a crucial building block in peptide synthesis. Peptides are fundamental components in the development of therapeutic agents and drugs. The incorporation of this compound allows for the creation of peptides with specific functionalities, enhancing their therapeutic potential.
Application | Description |
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Peptide Synthesis | Used as a building block for developing new drugs and therapeutic agents. |
Bioconjugation Techniques
This compound is utilized in bioconjugation techniques, which involve attaching biomolecules to enhance specificity in drug delivery systems. By modifying the surface properties of biomolecules, researchers can improve their targeting capabilities, making treatments more effective.
Application | Description |
---|---|
Bioconjugation | Enhances specificity and effectiveness of targeted drug delivery systems. |
Fluorescent Probes
This compound functions as an internally quenched fluorescent probe, particularly useful in biological imaging. Its unique structure allows researchers to visualize cellular processes in real-time, aiding in various studies related to cell biology.
Application | Description |
---|---|
Fluorescent Probes | Enables real-time visualization of cellular processes through fluorescence. |
Antibody Development
The compound plays a significant role in antibody development by serving as an immunogen. This application improves the detection of specific proteins in assays, facilitating advancements in immunology and diagnostics.
Application | Description |
---|---|
Antibody Development | Serves as an immunogen to enhance detection of specific proteins in assays. |
Research in Neurobiology
This compound is valuable for neurobiology studies, particularly those investigating the role of peptides in neurological disorders. Its applications may lead to insights into potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Application | Description |
---|---|
Neurobiology Research | Investigates peptide roles in neurological disorders for potential treatments. |
Substrate for Enzyme Studies
This compound acts as a selective substrate for angiotensin-converting enzyme 2 (ACE2). Its use in enzyme kinetics studies helps elucidate the physiological roles of ACE2 and its inhibitors, which is crucial for understanding cardiovascular diseases.
Application | Description |
---|---|
Enzyme Studies | Selective substrate for ACE2; aids in studying enzyme kinetics and inhibitors. |
Case Study 1: High-throughput Screening
In a study focused on high-throughput screening of ACE2 inhibitors, this compound was utilized as a fluorescent substrate with a Km value of 23 µM and a kcat/Km ratio of . This application demonstrates its effectiveness in drug discovery processes targeting cardiovascular conditions.
Case Study 2: Neurobiology Insights
Research utilizing this compound has shown its potential in elucidating peptide interactions within neurological pathways. Studies have indicated that modifications with this compound can enhance the understanding of peptide roles in neurodegenerative diseases, providing avenues for therapeutic interventions .
Mechanism of Action
The compound exerts its effects by binding to ACE2, leading to the inhibition of the enzyme's activity. This inhibition can modulate the RAS, which plays a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the conversion of angiotensin I to angiotensin II, a key step in the RAS pathway.
Comparison with Similar Compounds
Abz-Ser-Pro-3-nitro-Tyr-OH is unique in its specificity for ACE2. Similar compounds include other ACE2 substrates and inhibitors, such as Pepstatin A and Lisinopril . this compound stands out due to its synthetic design and potential for high specificity and efficacy.
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Biological Activity
Abz-ser-pro-3-nitro-tyr-OH, also known as H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, is a synthetic peptide with notable biological activities. Its structure includes an amino acid sequence that contributes to its function as a substrate for various enzymes, making it of interest in biochemical research and therapeutic applications. This article explores the compound's biological activity, including its interactions with specific enzymes, stability, and potential applications.
- Molecular Formula : C24H27N5O9
- Molecular Weight : 495.50 g/mol
- Physical State : Solid
- Solubility : Water-soluble
The compound's unique properties enhance its stability and bioactivity, which are crucial for applications in drug formulation and delivery systems .
Enzyme Substrates
This compound has been identified as a substrate for several enzymes:
- Cathepsin D : This enzyme plays a role in protein degradation and processing. The peptide serves as a substrate, demonstrating its potential in studying proteolytic pathways .
- Pepsin : As a digestive enzyme, pepsin's interaction with this peptide indicates its stability in acidic environments, making it relevant for gastrointestinal studies .
- Angiotensin-Converting Enzyme 2 (ACE2) : The compound functions as a selective substrate for ACE2, which is involved in the renin-angiotensin system and has implications in cardiovascular health .
Stability and Bioactivity
Research indicates that the incorporation of specific amino acids within the peptide structure enhances its stability against enzymatic degradation. This property is particularly beneficial for therapeutic applications where prolonged activity is desired. The presence of the 3-nitrotyrosine residue contributes to its bioactivity by influencing the peptide's interaction with target enzymes .
Case Studies and Research Findings
- Substrate Cleavage Studies :
- Therapeutic Applications :
Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLMBNGGUMATLG-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236432 | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553644-01-2 | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553644-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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